Curium bromide (244CmBr3)
Description
Significance of Actinide Chemistry for Fundamental Research and Applied Sciences
The actinide series, a group of 15 metallic, radioactive elements from actinium (atomic number 89) to lawrencium (atomic number 103), is of immense importance in both fundamental research and various applied sciences. numberanalytics.comlibretexts.orgnumberanalytics.com These elements are characterized by the filling of the 5f electron shell, which bestows upon them complex chemical and physical properties, including multiple oxidation states and high reactivity. numberanalytics.comwikipedia.org
From a fundamental research perspective, the study of actinides has been instrumental in advancing our understanding of nuclear physics and the outer limits of the periodic table. numberanalytics.com The synthesis and characterization of these elements have pushed the boundaries of our knowledge regarding nuclear stability and reactivity. ontosight.ai
In the realm of applied sciences, actinides, particularly uranium and plutonium, are central to the nuclear energy industry, serving as fuel in nuclear reactors. numberanalytics.comunacademy.com The radioactive decay of certain actinide isotopes also powers radioisotope thermoelectric generators (RTGs) used in spacecraft and other remote applications. wikipedia.org Furthermore, specific isotopes find use in medical applications and industrial processes. unacademy.com The ongoing research into actinide chemistry is crucial for developing new technologies related to nuclear energy, managing nuclear waste, and ensuring nuclear security. ontosight.ainumberanalytics.com
Overview of Curium's Position within the Actinide Series
Curium (Cm), with an atomic number of 96, is a synthetic, silvery, hard, and dense transuranic element. wikipedia.orgebsco.comelementschina.com It is not found in nature and must be produced artificially in nuclear reactors or particle accelerators. ontosight.aiebsco.com As an actinide, it resides in the f-block of the 7th period of the periodic table. ebsco.com
Table 1: General Properties of Curium
| Property | Value |
| Atomic Number | 96 |
| Atomic Mass | ~247 u |
| Appearance | Silvery-white metal |
| Density | 13.51 g/cm³ |
| Melting Point | 1345 °C |
| Boiling Point | 3110 °C |
| Crystal Structure | Double-hexagonal close-packed |
This table presents some of the fundamental properties of the element curium. ebsco.comchemistrycool.comvedantu.com
Curium is highly radioactive, with all its isotopes being unstable. wikipedia.orgebsco.com The most common isotope, curium-244, has a half-life of 18.1 years. ebsco.com Its intense radioactivity causes it to glow purple in the dark. vedantu.com
Electronic Structure Characteristics and Trivalent Stability of Curium(III)
The electronic configuration of curium is [Rn] 5f⁷ 6d¹ 7s². ontosight.aivedantu.com This configuration is key to understanding its chemical behavior. chemistrycool.com Curium most commonly exhibits a +3 oxidation state in its compounds. ebsco.comnih.gov This stability is attributed to the half-filled 5f⁷ electron subshell that results when curium loses its two 7s electrons and one 6d electron to form the Cm³⁺ ion. vedantu.comnih.gov This half-filled orbital configuration provides enhanced energetic stability. vedantu.com
While a +4 oxidation state is also known, the +3 state is predominant, particularly in solutions. wikipedia.orgchemistrycool.com The stability of the trivalent state is a defining characteristic of curium chemistry, leading to chemical similarities with other trivalent actinides and the lanthanide element gadolinium, which also has a half-filled f-subshell in its +3 ionic state. ebsco.comvedantu.com
Historical Context of Curium Compound Synthesis and Characterization
Curium was first synthesized in 1944 by a team led by Glenn T. Seaborg at the University of California, Berkeley. ontosight.aiwikipedia.orgelementschina.com They achieved this by bombarding plutonium-239 with alpha particles in a cyclotron. wikipedia.orgscienceinfo.com The discovery was initially kept secret as part of the Manhattan Project and was only announced to the public in November 1945. wikipedia.orgscienceinfo.com
The first visible amounts of a curium compound, specifically 30 micrograms of curium-242 (B1194629) hydroxide (B78521), were isolated in 1947 by Louis Werner and Isadore Perlman. wikipedia.orgnih.gov A significant milestone in understanding curium's chemistry occurred in 1950 when W.W.T. Crane, J.C. Wallmann, and B.B. Cunningham prepared macroscopic amounts of curium(III) fluoride (B91410). wikipedia.org Measurements of its magnetic susceptibility showed it to be very similar to that of gadolinium(III) fluoride, providing the first experimental evidence for the +3 valence state of curium in its compounds. wikipedia.org The first metallic curium was produced in 1951 by reducing curium(III) fluoride with barium. wikipedia.org
The synthesis of various curium compounds, including oxides and other halides, followed, allowing for a more detailed characterization of its chemical properties. chemistrycool.comvedantu.com For instance, curium(III) chloride and curium(III) bromide are produced by reacting curium(III) hydroxide with anhydrous hydrogen chloride or by reacting metallic curium with the respective halogen gas. vedantu.com
Structure
2D Structure
Properties
CAS No. |
24297-27-6 |
|---|---|
Molecular Formula |
Br3Cm-3 |
Molecular Weight |
486.78 g/mol |
IUPAC Name |
curium;tribromide |
InChI |
InChI=1S/3BrH.Cm/h3*1H;/p-3 |
InChI Key |
HKCWOGXVUZTSCB-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Cm] |
Origin of Product |
United States |
Synthetic Methodologies for Curium Bromide 244cmbr3
Preparation from Curium Halides
A prominent method for the synthesis of curium bromide involves the transformation of other curium halides, with curium chloride being a common precursor. This approach leverages the reactivity of the halide ions to achieve the desired bromide compound.
Reaction of Curium Chloride with Ammonium (B1175870) Bromide
Curium bromide can be effectively synthesized by the reaction of curium(III) chloride with ammonium bromide. This solid-state reaction is carried out at elevated temperatures within a controlled hydrogen atmosphere. The reaction proceeds as follows:
CmCl₃ + 3NH₄Br → CmBr₃ + 3NH₄Cl
This process, often referred to as an ammoniacal fusion, relies on the thermal decomposition of ammonium bromide and the subsequent reaction of the resulting hydrogen bromide with curium chloride. The use of a hydrogen atmosphere helps to prevent the oxidation of the curium(III) species.
| Parameter | Value |
| Reactants | Curium(III) chloride (CmCl₃), Ammonium bromide (NH₄Br) |
| Reaction Temperature | 400–450 °C |
| Atmosphere | Hydrogen (H₂) |
| Product | Curium(III) bromide (CmBr₃) |
Preparation from Curium Oxides
Another viable synthetic pathway to curium bromide starts from curium oxides. This method involves the direct reaction of the oxide with a bromine-containing acid at high temperatures.
Reaction of Curium(III) Oxide with Hydrobromic Acid
Cm₂O₃ + 6HBr → 2CmBr₃ + 3H₂O
This gas-solid reaction requires careful control of the reaction temperature to ensure the complete conversion of the oxide to the bromide.
| Parameter | Value |
| Reactants | Curium(III) oxide (Cm₂O₃), Hydrobromic acid (HBr) |
| Reaction Temperature | 600 °C |
| Product | Curium(III) bromide (CmBr₃) |
Challenges and Limitations in the Synthesis of Microgram Quantities of Actinide Bromides
The synthesis of actinide bromides, such as 244CmBr3, on a microgram scale is fraught with numerous challenges that stem from the inherent properties of these elements. chemistnotes.com These difficulties necessitate the use of specialized equipment and handling protocols. vaia.comfiveable.me
A primary challenge is the intense radioactivity of the starting materials and products. fiveable.me Curium-244 is a potent alpha emitter, which can lead to significant radiolytic effects. This self-irradiation can damage the crystal lattice of the compound and introduce impurities over time. researchgate.net Furthermore, the decay heat generated by the radioactive material can influence the reaction conditions, especially on a very small scale.
Handling microgram quantities of these highly radioactive substances requires the use of glove boxes and other containment facilities to protect researchers from radiation exposure. The manipulation of such small amounts of material is inherently difficult and can lead to mechanical losses during transfer and purification steps.
Purification of the final product is another significant hurdle. The separation of the desired actinide bromide from unreacted starting materials, byproducts, and decay products is a complex task. Techniques such as fractional sublimation or crystallization are often employed, but their efficiency can be limited at the microgram level. The high radioactivity can also interfere with analytical techniques used to characterize the product and assess its purity. youtube.com
The synthesis of single crystals suitable for X-ray diffraction studies, a crucial technique for structural elucidation, is particularly challenging. It requires precise control over the cooling and annealing process on a minute scale to promote the growth of well-ordered crystals. capes.gov.brscilit.com
| Challenge | Description |
| High Radioactivity | Intense alpha emission from 244Cm leads to radiolytic damage, self-heating, and necessitates extensive shielding and containment. chemistnotes.comfiveable.meresearchgate.net |
| Microgram Scale Handling | Difficulties in manipulating and transferring minuscule quantities of materials, leading to potential losses. |
| Purification | Complex separation of the product from starting materials, byproducts, and radioactive decay products on a small scale. |
| Characterization | Interference from radioactivity with analytical techniques and the difficulty of obtaining sufficient material for multiple analyses. youtube.com |
| Single Crystal Growth | Challenges in growing high-quality single crystals from microgram quantities for structural analysis. capes.gov.brscilit.com |
Crystallographic and Solid State Structural Investigations of Curium Bromide 244cmbr3
Determination of Crystal Structure for Curium(III) Bromide
The crystal structure of curium(III) bromide (244CmBr3) has been determined through single-crystal X-ray diffraction methods. capes.gov.br This compound is a colorless solid composed of Cm³⁺ and Br⁻ ions. wikiwand.comwikipedia.org
Orthorhombic Crystal System and Space Group Analysis
Curium(III) bromide crystallizes in the orthorhombic crystal system. wikiwand.comwikipedia.org The orthorhombic system is characterized by three mutually orthogonal axes of unequal length. aflowlib.org Analysis of the diffraction data has identified the space group for CmBr3 as Cmcm (No. 63). wikiwand.comwikipedia.org In this structure, each curium atom is coordinated by eight bromide ions, forming a bicapped trigonal prismatic geometry. wikipedia.orgwikipedia.org
Lattice Parameter Refinement from Diffraction Data
The lattice parameters for curium(III) bromide have been refined from X-ray diffraction data. The accepted values for the orthorhombic unit cell are a = 405 pm, b = 1266 pm, and c = 912 pm. wikiwand.comwikipedia.org In a specific study by Burns, Peterson, and Stevenson, the eight-coordinated Cm ion was found to have two Br ions at a distance of 2.865(6) Å, four at 2.983(4) Å, and two at 3.137(4) Å. capes.gov.br
| Lattice Parameters of Curium(III) Bromide (244CmBr3) | |
| Crystal System | Orthorhombic |
| Space Group | Cmcm (No. 63) |
| a | 405 pm |
| b | 1266 pm |
| c | 912 pm |
Data sourced from multiple references. wikiwand.comwikipedia.org
Isostructural Relationships with Other Actinide Tribromides
Comparative Crystallography with Plutonium(III) Bromide (PuBr3-type)
Curium(III) bromide is isostructural with plutonium(III) bromide (PuBr3). wikiwand.comwikipedia.org The PuBr3 crystal structure, first reported in 1948 by William Houlder Zachariasen, serves as a structural archetype for many trivalent lanthanide and actinide chlorides and bromides. wikipedia.org Like CmBr3, PuBr3 crystallizes in the orthorhombic system with the space group Cmcm (No. 63). wikipedia.orgwikipedia.org The plutonium atoms in this structure are also in an 8-coordinate bicapped trigonal prismatic arrangement. wikipedia.org
| Crystallographic Data for PuBr3 | |
| Crystal System | Orthorhombic |
| Space Group | Cmcm (No. 63) |
| a | 1262 pm |
| b | 409 pm |
| c | 910 pm |
Data sourced from German Wikipedia. wikipedia.org
Broader Crystallographic Studies of Transuranic Trihalides (e.g., 239PuCl3, 249BkBr3, 249CfBr3)
Crystallographic studies have been extended to a range of other transuranic trihalides, revealing structural similarities and trends across the actinide series. A notable study by Burns, Peterson, and Stevenson involved refining the structures of 239PuCl3, 244CmBr3, 249BkBr3, and 249CfBr3 using single-crystal X-ray diffraction. capes.gov.brscilit.com
239PuCl3 : This compound adopts the UCl3-type structure, where the plutonium ion is nine-coordinated with three chloride ions at 2.919(1) Å and six at 2.886(1) Å. capes.gov.br
249BkBr3 and 249CfBr3 : Californium tribromide has been shown to crystallize in both the AlCl3- and FeCl3-type structures. capes.gov.br
These comparative studies are crucial for understanding the chemical bonding and electronic structures of the 5f-series elements. wikipedia.org
High-Pressure Effects on Curium Compound Crystal Structures
The application of high pressure can induce significant changes in the crystal structure of curium and its compounds. buffalo.eduesrf.fr Studies have shown that compressing curium-containing compounds can shorten the distance between the curium ion and surrounding atoms, altering the behavior of its outer electrons. buffalo.edu
Under increasing pressure, elemental curium metal exhibits a sequence of five different crystallographic phases up to 100 gigapascals (GPa). nih.govresearchgate.net At ambient pressure, curium exists in a double-hexagonal close-packed structure (α-Cm). wikipedia.org Above 23 GPa, it transforms to a face-centered cubic structure (β-Cm), and at 43 GPa, it transitions to an orthorhombic γ-Cm structure. wikipedia.org A unique monoclinic structure, Cm III, with space group C2/c, is observed at intermediate pressures between 37 and 56 GPa. nih.govresearchgate.net Electronic structure calculations suggest that the spin polarization of curium's 5f electrons stabilizes this Cm III phase, indicating a rare instance of a lattice structure stabilized by magnetism. nih.govresearchgate.net
Theoretical and Computational Approaches to Crystal Structure
Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and validating the crystal structures of actinide compounds like curium bromide. iaea.orggoogle.com These approaches complement experimental techniques, especially when dealing with highly radioactive and scarce materials.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.net In the context of curium bromide, DFT has been employed to predict its crystal structure and validate experimental findings. iaea.org
Structure Prediction:
Ab initio DFT calculations can predict the most stable crystal structure of a compound by minimizing the total energy of the system with respect to the atomic positions and unit cell parameters. For curium bromide, DFT calculations have successfully predicted its orthorhombic crystal structure, which is isostructural with plutonium(III) bromide. wikipedia.org
Research Findings from DFT Studies:
Structural Parameters: DFT calculations provide theoretical values for lattice parameters (a, b, and c) and the space group of the crystal. These predicted values can be compared with experimental data obtained from X-ray diffraction to validate the structural model.
Electronic Properties: DFT can be used to investigate the electronic band structure and density of states of CmBr3, offering insights into its bonding characteristics and electronic behavior. iaea.org Studies have shown that curium bromide is an ionic compound. wikipedia.org
Phase Stability: DFT calculations can explore the stability of different crystal structures under varying conditions, such as high pressure. This is crucial for understanding the material's behavior in different environments. iaea.org
The table below presents the experimentally determined crystallographic data for Curium Bromide (244CmBr3).
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmcm (No. 63) |
| Lattice Parameter a | 405 pm |
| Lattice Parameter b | 1266 pm |
| Lattice Parameter c | 912 pm |
This data is based on experimental findings and is consistent with theoretical predictions from DFT calculations. wikipedia.org
Crystallographic studies on transuranic trihalides, including 244CmBr3, have been pivotal in determining these structural details through experimental means. scilit.com The synergy between experimental data and theoretical calculations provides a comprehensive understanding of the solid-state structure of curium bromide.
Electronic Structure and Chemical Bonding in Curium Bromide 244cmbr3 and Coordination Complexes
Localization and Orbital Contributions of 5f Electrons in Curium(III)
Curium, in its common +3 oxidation state, possesses a [Rn]5f⁷ electron configuration. nih.govvedantu.com This half-filled 5f subshell imparts a notable stability, often leading to an expectation of reduced f-electron participation in bonding and a high resistance to changes in oxidation state. nih.govvedantu.com The 5f electrons in Curium(III) are more radially extended than the 4f electrons of their lanthanide counterparts, making them more available for chemical bonding. nih.gov However, the half-filled shell in Cm(III) creates an increased stability that can make its 5f electrons more localized compared to other actinides. nih.gov
The electronic structure of curium is key to its chemical behavior. examples.com The presence of electrons in the 5f orbital is a defining characteristic of its placement in the f-block of the periodic table. examples.com While the 5f electrons are the valence electrons of interest in actinides, the 6d and 7s orbitals also play a role in bonding. nih.gov The relative energies and radial extensions of these orbitals shift across the actinide series, influencing their chemical properties. manchester.ac.uk For lighter actinides, the 5f orbitals are higher in energy than the 6d orbitals, but they become more stabilized and contracted with increasing atomic number. manchester.ac.uk
Nature of Metal-Ligand Chemical Bonding
The bonding in curium compounds is predominantly ionic, with a minor covalent component. wikipedia.org Curium ions act as hard Lewis acids, forming their most stable complexes with hard bases. wikipedia.org
Assessment of Ionic and Covalent Contributions in Curium-Bromine Interactions
The interaction between curium and bromine in CmBr3 is primarily ionic, composed of Cm³⁺ and Br⁻ ions. wikipedia.org However, the potential for covalent contributions exists due to the involvement of curium's 5f and 6d orbitals. Studies on actinide halides have shown that the degree of covalency can be influenced by factors such as the identity of the halogen and the coordination environment. Research on actinide complexes has demonstrated that applying pressure can enhance the participation of 5f orbitals in covalent bonding. buffalo.edu
Comparative Bonding Analyses: Lanthanide versus Actinide Homologs
A key distinction in the chemistry of f-block elements lies in the differing involvement of their valence orbitals in chemical bonding.
In contrast to lanthanides, where the 4f orbitals are well-shielded and participate minimally in bonding, the 5f orbitals of actinides are more extended and can overlap with ligand orbitals, leading to a greater degree of covalency. nih.govnorthwestern.edu Theoretical calculations and experimental studies on various actinide complexes have consistently shown that both 5f and 6d orbitals are involved in covalent bonding. acs.orgrsc.org
For instance, in actinide hexachlorides, the mixing of metal 6d orbitals with chlorine 3p orbitals is more pronounced than the mixing of metal 5f orbitals. acs.org As one moves across the actinide series from thorium to plutonium, the contribution of 6d-orbital mixing decreases while the 5f-orbital mixing increases. acs.org This trend is attributed to the energetic stabilization of the 5f orbitals relative to the ligand orbitals. rsc.org In contrast, for lanthanide complexes, the involvement of 4f orbitals in covalent bonding is almost negligible. nih.gov
The inverse-trans-influence (ITI) is a phenomenon observed in some high-valent actinide complexes where strongly donating ligands, which would typically be expected to reside in a cis arrangement, are found in a trans position and mutually reinforce their bonds. nih.govmanchester.ac.uk This is contrary to the well-known trans-influence, where a tightly bonded ligand lengthens the bond to the ligand in the trans position. nih.govmanchester.ac.uk
Coordination Environment of Curium(III) in Solution and Solid State
In its complexes, Curium(III) commonly exhibits a nine-fold coordination environment, often with a tricapped trigonal prismatic geometry. wikipedia.org
In aqueous solutions, the Cm³⁺ ion is hydrated, and the primary hydration number has been determined to be nine. acs.orgnih.gov The Cm-O bond distances in the first hydration shell are in the range of 2.47–2.48 Å. acs.orgnih.gov The presence of a second hydration shell, which can coordinate up to 21 water molecules, has a significant effect on the primary coordination sphere. acs.orgnih.gov
In the solid state, curium(III) bromide has an orthorhombic crystal structure with the space group Cmcm. wikipedia.org The lattice parameters are a = 405 pm, b = 1266 pm, and c = 912 pm. wikipedia.org This structure is isostructural with plutonium(III) bromide. wikipedia.org In more complex systems, such as curium(III) borate, curium can exhibit multiple coordination environments within the same crystal structure, mirroring the coordination found in both plutonium(III) and americium(III) borates. researchgate.net
The coordination of ligands other than water can lead to different structures. For example, in the presence of acetate (B1210297) ions, curium(III) can form a nine-coordinate complex where all nine coordination sites are occupied by oxygen atoms from the acetate ligands, resulting in a homoleptic complex with a structure approaching a mono-capped square antiprism. rsc.org
Determination of Coordination Numbers and Geometries
The coordination environment of the curium(III) ion (Cm³⁺) in its complexes is a critical factor influencing its chemical behavior. The coordination number, which is the number of ligand atoms directly bonded to the central metal ion, and the resulting coordination geometry, are determined by a delicate balance of factors including the size of the curium ion, the nature of the ligands, and the surrounding medium.
In the solid state, the structure of curium(III) bromide (CmBr₃) is isostructural with plutonium(III) bromide, adopting an orthorhombic crystal system. This structure features a bicapped trigonal prismatic coordination geometry for the curium ion. This geometry is common for many lanthanide and actinide bromides and iodides.
In aqueous solutions, the coordination environment of the Cm³⁺ ion is dominated by water molecules, forming aqua ions. Extensive research, including quantum chemical calculations and molecular dynamics simulations, has shown that the most stable aqua ion is the nine-coordinate [Cm(H₂O)₉]³⁺ . This complex predominantly adopts a tricapped trigonal prismatic geometry.
While the nine-coordinate species is prevalent, eight-coordinate aqua ions, [Cm(H₂O)₈]³⁺ , have also been identified. These complexes typically exhibit a square antiprismatic geometry. The existence of both eight- and nine-coordinate species suggests a relatively low energy barrier for the exchange of water molecules and changes in the coordination number.
In addition to these aqua complexes, curium(III) can form complexes with other ligands, leading to different coordination numbers and geometries. For instance, in the presence of certain organic ligands, octahedral coordination has been observed.
The following table summarizes the common coordination geometries and corresponding coordination numbers for curium(III) complexes.
| Coordination Number | Geometry | Example Complex/Compound |
| 9 | Tricapped Trigonal Prismatic | [Cm(H₂O)₉]³⁺ (in aqueous solution) |
| 8 | Bicapped Trigonal Prismatic | CmBr₃ (solid state) |
| 8 | Square Antiprismatic | [Cm(H₂O)₈]³⁺ (in aqueous solution) |
| 6 | Octahedral | Certain organic ligand complexes |
Hydration Shell Structure of Curium(III) Ions in Aqueous Solutions
In aqueous environments, the curium(III) ion is surrounded by a well-defined structure of water molecules, known as the hydration shell. This shell is composed of a primary (or first) hydration shell, where water molecules are directly coordinated to the Cm³⁺ ion, and a secondary hydration shell, where water molecules are hydrogen-bonded to the primary shell.
Theoretical and experimental studies have established that the primary hydration number of the Cm³⁺ ion is predominantly nine . nih.gov These nine water molecules are arranged in a tricapped trigonal prismatic geometry around the central curium ion. The average Cm-O bond distance for these inner-sphere water molecules is approximately 2.47–2.48 Å. nih.gov
The existence of a less populated eight-coordinate species, [Cm(H₂O)₈]³⁺, with a square antiprismatic geometry, indicates a dynamic equilibrium in the primary hydration shell. nih.gov The energy difference between the eight- and nine-coordinate aqua ions is small, allowing for fluctuations in the coordination number.
Beyond the primary shell, a second hydration shell is also present. Molecular dynamics simulations suggest that approximately 21 water molecules can be found in this secondary shell. nih.gov These water molecules are more loosely bound and exchange with the bulk solvent on a much faster timescale, with a residence lifetime of around 161 picoseconds. nih.gov The presence of this second shell has a notable influence on the structure and properties of the primary coordination sphere.
The following table provides key parameters for the hydration shells of the curium(III) ion in aqueous solution.
| Hydration Shell | Coordination Number | Average Cm-O Distance (Å) | Geometry |
| Primary | 9 | 2.47 - 2.48 | Tricapped Trigonal Prismatic |
| Primary | 8 | - | Square Antiprismatic |
| Secondary | ~21 | - | - |
Influence of Counteranions on Hydration Shell Coordination
The composition and structure of the hydration shell of the curium(III) ion can be influenced by the presence of counteranions in the solution. These anions can interact with the hydrated cation in two principal ways: as outer-sphere complexes, where the anion is separated from the cation by at least one layer of water molecules, or as inner-sphere complexes, where the anion displaces one or more water molecules from the primary hydration shell and directly coordinates to the Cm³⁺ ion.
The extent to which a counteranion will form an inner-sphere complex depends on several factors, including the charge density of the anion, its size, and its ability to compete with water molecules for coordination sites on the curium ion.
In the case of bromide (Br⁻) ions, the interaction with the hydrated Cm³⁺ ion is expected to be relatively weak. Bromide is a large, singly charged anion with a low charge density. Consequently, it is a weak ligand compared to the water molecule. Spectroscopic and thermodynamic data for similar actinide(III) and lanthanide(III) systems suggest that the formation of inner-sphere complexes with halide ions like bromide is generally not favored in dilute aqueous solutions. The hydrated [Cm(H₂O)₉]³⁺ ion is expected to remain the dominant species.
While direct experimental or theoretical studies specifically detailing the formation of [Cm(H₂O)ₙBr]²⁺ complexes in aqueous solution are scarce, the stability constants for the formation of such inner-sphere complexes are predicted to be low. This implies that bromide ions are likely to exist predominantly as outer-sphere partners to the fully hydrated curium(III) aqua ion. Any significant formation of inner-sphere complexes would likely require high concentrations of bromide.
Radiochemical Aspects and Nuclear Relevance of 244cmbr3
Isotopic Properties of Curium-244
Curium-244 (244Cm) is a synthetic, radioactive isotope of the element curium, which has the atomic number 96. ontosight.ai It possesses a nucleus containing 96 protons and 148 neutrons. ontosight.ai As a member of the actinide series, it exhibits properties typical of these elements, including high radioactivity and chemical reactivity. ontosight.ai
Curium-244 is highly radioactive and undergoes decay primarily through the emission of alpha particles. ontosight.ai The half-life of 244Cm is approximately 18.1 years. ontosight.aiebsco.com This decay process transforms 244Cm into Plutonium-240 (240Pu). isotopes.gov In addition to alpha decay, 244Cm also undergoes spontaneous fission, though at a much lower probability. hpschapters.org The high rate of alpha particle emission makes 244Cm a potent source of these particles for research applications. ontosight.ai
Table 1: Radioactive Properties of Key Curium Isotopes
| Isotope | Half-Life | Specific Activity (Ci/g) | Decay Mode | Alpha (α) Energy (MeV) | Gamma (γ) Energy (MeV) |
|---|---|---|---|---|---|
| Cm-242 | 160 days | 3,400 | α | 6.1 | 0.010 |
| Cm-243 | 29 yr | 52 | α | 5.8 | 0.14 |
| Cm-244 | 18 yr | 82 | α | 5.8 | 0.086 |
| Cm-245 | 8,500 yr | 0.17 | α | 5.4 | 0.065 |
| Cm-246 | 4,700 yr | 0.31 | α | 5.4 | 0.0080 |
Source: Health Physics Society Chapters hpschapters.org
Production and Availability of Curium Isotopes for Research
Curium does not occur naturally and is produced artificially in nuclear reactors. hpschapters.orgisoflex.com The production of 244Cm typically involves the successive neutron capture and beta decay of plutonium isotopes, specifically Plutonium-242. isotopes.govisotopes.gov This process takes place within the high neutron flux environment of a nuclear reactor. hpschapters.org As a result, curium is a byproduct of spent nuclear fuel reprocessing. wikipedia.orgosti.gov
The availability of 244Cm for research is limited, with multigram quantities having been produced. nih.gov It is typically available as a nitrate (B79036) solid and is classed as a nuclear material requiring strict documentation for transfer. isotopes.govisotopes.gov The radionuclidic purity of commercially available 244Cm is often in the range of 70-75%, with the remainder being other curium isotopes such as 243Cm, 245Cm, 246Cm, and 248Cm. isotopes.govisotopes.gov
Radiochemical Separation Methodologies for Actinides
The separation of curium from other actinides, particularly americium, and from lanthanides is a significant challenge in radiochemistry due to their similar chemical properties. acs.orgxml-journal.net This separation is crucial for various applications, including the preparation of pure actinide samples for research and the management of nuclear waste. acs.orgacs.org
A primary challenge in actinide chemistry is the separation of trivalent americium (Am(III)) and curium (Cm(III)) from each other and from trivalent lanthanides (Ln(III)). acs.org Their nearly identical ionic radii and coordination chemistry make this separation difficult. researchgate.net
Several strategies have been developed to address this challenge:
Oxidation State Control : One effective method involves the selective oxidation of americium from its trivalent state (Am(III)) to higher oxidation states (Am(V) or Am(VI)). acs.orgacs.org Curium remains in its stable trivalent state, allowing for separation through techniques like solvent extraction or ion exchange. acs.org For instance, oxidizing agents like sodium bismuthate can be used to achieve high separation factors between americium and curium. acs.orgosti.gov
Solvent Extraction : This technique utilizes the differential partitioning of ions between two immiscible liquid phases. By employing specific extractants and complexing agents, selective separation can be achieved. For example, the use of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) as an extractant in combination with a hydrophilic complexing agent has shown promise in separating Am(III) from Cm(III) and Ln(III). acs.orgnih.gov
Ion Exchange Chromatography : This method separates ions based on their affinity for an ion exchange resin. acs.orgunlv.edu By using specific eluents and controlling conditions such as pH and temperature, it is possible to separate americium and curium. xml-journal.netunlv.edu For example, DGA resin has been studied for the separation of americium and curium in nitric acid media. xml-journal.net
Competitive Extraction : This strategy involves using both a lipophilic extractant in the organic phase and a hydrophilic complexing agent in the aqueous phase. acs.org This dual-ligand approach can enhance the selectivity of the separation process. acs.orgresearchgate.net
Table 2: Research Findings on Americium-Curium Separation
| Separation Technique | Key Reagents/Materials | Achieved Separation Factor (Am/Cm or Cm/Am) | Reference |
|---|---|---|---|
| Oxidation and Ion Exchange | Sodium Bismuthate | ~90 (Cm/Am) | osti.gov |
| Solvent Extraction | TODGA and Bismuthate | >10,000 (Cm/Am) | acs.org |
| Ion Exchange Chromatography | DGA Resin in Nitric Acid | Decontamination factors >100 for both Am and Cm | xml-journal.net |
Implications of Curium Chemistry for Nuclear Fuel Cycle and Waste Management
The chemistry of curium, and specifically 244Cm, has significant implications for the back end of the nuclear fuel cycle, including the management of high-level radioactive waste. unlv.edu Curium isotopes are major contributors to the long-term radiotoxicity and heat generation of spent nuclear fuel. unlv.edudiva-portal.org
Transmutation is a process that converts long-lived radioactive isotopes into shorter-lived or stable isotopes, thereby reducing the long-term hazard of nuclear waste. diva-portal.org Curium isotopes, including 244Cm, are candidates for transmutation. hpschapters.org However, the presence of curium in mixed-oxide (MOX) fuel can be problematic as neutron activation of 248Cm can produce Californium, a strong neutron emitter that complicates fuel handling and reprocessing. wikipedia.org Therefore, separating curium from other minor actinides before transmutation is often considered desirable. unlv.edudiva-portal.org
Actinide immobilization research focuses on developing stable waste forms that can safely contain radioactive actinides for geological disposal. ontosight.ai Understanding the chemical behavior of curium compounds, such as curium bromide, is essential for predicting their long-term stability and potential migration in a geological repository. ontosight.ai This knowledge informs the design of durable waste forms and engineered barrier systems to ensure the long-term safety of nuclear waste disposal. ontosight.ai
Advanced Analytical and Computational Methodologies in Curium Bromide Research
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. For a highly radioactive material like 244CmBr3, specialized micro-scale techniques are employed to handle the minute, intensely radioactive single crystals.
A seminal study by Burns, Peterson, and Stevenson in 1975 provided the foundational structural data for 244CmBr3. capes.gov.brscilit.com Their work demonstrated that Curium bromide crystallizes in the orthorhombic PuBr3-type structure. This structure is characterized by a complex coordination environment for the curium ion. Using SC-XRD, they were able to determine the unit cell dimensions, the space group, and the precise positions of the atoms within the lattice. The Cm3+ ion is eight-coordinated by bromide ions, with three distinct Cm-Br bond distances, highlighting the asymmetry of the local environment. capes.gov.br This detailed structural information is paramount for understanding the material's physical and chemical properties and serves as a crucial input for computational models.
Table 1: Crystallographic Data for 244CmBr3
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Structure Type | PuBr3-type |
| Space Group | Cmcm (No. 63) |
| Unit Cell Parameter (a) | 405 pm |
| Unit Cell Parameter (b) | 1266 pm |
| Unit Cell Parameter (c) | 912 pm |
| Coordination Number (Cm3+) | 8 |
| Cm-Br Bond Distances | 2.865(6) Å (x2), 2.983(4) Å (x4), 3.137(4) Å (x2) |
Powder X-ray Diffraction (PXRD) Applications in Material Characterization
While SC-XRD provides the ultimate structural solution, Powder X-ray Diffraction (PXRD) is an indispensable tool for routine material characterization. youtube.comyoutube.com It is particularly useful when large single crystals are not available or for confirming the bulk purity of a synthesized sample. In the context of 244CmBr3 research, PXRD serves several key functions.
First, it is used for phase identification. After synthesis, a PXRD pattern is collected from the polycrystalline Curium bromide product. This experimental pattern is then compared to a pattern calculated from the known single-crystal structure data (as determined by SC-XRD). A match confirms that the correct orthorhombic phase has been synthesized. Second, PXRD is crucial for assessing sample purity. The presence of crystalline impurities, such as unreacted precursors like Curium(III) oxide or other curium halide phases, would appear as additional peaks in the diffraction pattern. elsevierpure.com By analyzing these peaks, the purity of the bulk sample can be determined. Temperature-resolved PXRD can also be employed to study phase transitions, thermal expansion, and decomposition pathways of CmBr3 upon heating. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Probing
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an element-specific technique that provides information about the local atomic environment around a specific absorbing atom. researchgate.net Unlike diffraction methods that rely on long-range crystalline order, EXAFS can probe the structure of materials in any state, including crystalline solids, amorphous materials, and solutions. lanl.gov
For 244CmBr3, EXAFS studies would be tuned to the Curium L3-edge. The analysis of the resulting spectrum can precisely determine the number, type, and distance of neighboring atoms in the immediate vicinity of the Cm3+ ion. researchgate.netnih.gov This provides a direct probe of the first few coordination shells. The key information obtained from EXAFS includes:
Coordination Number: Confirming the eight-coordinate environment of the Cm3+ ion.
Bond Distances: Providing highly accurate average Cm-Br bond lengths, which can be compared to the distribution of distances found by SC-XRD.
Local Disorder: Quantifying the degree of static and thermal disorder in the Cm-Br bonds through the Debye-Waller factor.
EXAFS is particularly powerful because it provides a species-averaged view of the local structure, making it an excellent complementary technique to the long-range order information provided by diffraction.
Computational Chemistry and Materials Science Techniques
The extreme radioactivity and scarcity of curium make many experimental investigations challenging. Computational methods, therefore, play a vital role in predicting, interpreting, and understanding the properties of Curium bromide. pnnl.gov
Ab Initio Molecular Dynamics Simulations for Dynamic Chemical Processes
Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the motion of atoms over time based on forces calculated directly from first-principles quantum mechanics, without the need for empirical potentials. escholarship.org This method is particularly well-suited for studying materials under conditions that are difficult to access experimentally, such as high temperatures.
For Curium bromide, AIMD simulations can be used to model the compound in the molten state to predict its dynamic and structural properties above its boiling point of 898 K. byu.eduaip.org Such simulations provide insights into:
Molten Salt Structure: Determining the radial distribution functions, coordination numbers, and local geometry in the liquid phase.
Transport Properties: Calculating diffusion coefficients for Cm3+ and Br- ions, which are related to the viscosity and ionic conductivity of the melt. morressier.com
Thermodynamics: Predicting thermodynamic properties like heat capacity and mixing energies in molten salt mixtures containing CmBr3. sc.edu
These simulations are crucial for applications such as pyrometallurgical recycling of nuclear waste, where the behavior of actinide halides in molten salt electrolytes is of primary importance. aip.org
Quantum Chemical Calculations (e.g., DFT, CASSCF) for Electronic Structure and Bonding
Understanding the electronic structure and the nature of the chemical bonds in Curium bromide requires sophisticated quantum chemical calculations. The presence of heavy elements like curium necessitates the inclusion of relativistic effects, and the partially filled 5f orbitals of the Cm3+ ion (a 5f7 configuration) introduce strong electron correlation, making these calculations highly complex. pnnl.govfas.org
Density Functional Theory (DFT): DFT is a widely used method for calculating the ground-state electronic structure of materials. fas.org For CmBr3, DFT calculations can be used to optimize the crystal structure, calculate the electronic band structure and density of states, and analyze the nature of the Cm-Br bond. By analyzing charge distribution and orbital overlap, DFT can quantify the degree of ionic versus covalent character in the bonding. researchgate.net
Complete Active Space Self-Consistent Field (CASSCF): For systems with strong electron correlation, such as those with f-electrons, single-reference methods like standard DFT can be insufficient. Multi-reference methods like CASSCF are required to accurately describe the electronic states. ucl.ac.uk CASSCF calculations on a cluster model of CmBr3 would be essential for studying the excited electronic states, calculating spectroscopic properties, and understanding the magnetic behavior arising from the seven unpaired 5f electrons of the Cm3+ ion.
Together, these computational techniques provide a molecular-level understanding of bonding and electronic properties that are often beyond the reach of direct experimental measurement for actinide systems. aps.org
Future Research Directions and Emerging Trends in Curium Bromide Chemistry
Expanding Fundamental Understanding of Transcurium Actinide Chemistry
A primary focus of future research is to broaden the fundamental understanding of transcurium actinide chemistry, with curium bromide serving as a key subject of investigation. ontosight.ai Scientists aim to further explore the chemical properties and reactions of curium(III) bromide to gain a more profound knowledge of its behavior. ontosight.ai This includes detailed studies of its electronic structure, bonding characteristics, and reactivity patterns. By systematically investigating these aspects, researchers can build more accurate theoretical models that predict the behavior of heavier, more unstable actinides. This foundational knowledge is crucial for advancing the entire field of heavy element science.
Development of Novel Curium-Based Functional Materials
There is a growing interest in the development of novel functional materials based on curium. ontosight.ai Researchers are investigating the potential of curium(III) bromide in materials science for the creation of new nanomaterials, such as nanoparticles and nanowires, which may exhibit unique properties. ontosight.ai The radioactive nature of curium isotopes, like 244Cm, makes them candidates for applications in nuclear energy and medicine. ontosight.aiontosight.ai For instance, the heat generated from the radioactive decay of curium could be harnessed in radioisotope thermoelectric generators for deep-space missions or remote power sources. Furthermore, the specific radioactive properties of curium compounds are being explored for potential applications in cancer therapy. ontosight.aiontosight.ai
Exploration of Advanced Synthesis Pathways for Anhydrous Curium Bromides and Related Compounds
The synthesis of high-purity, anhydrous curium bromide remains a significant challenge due to the high radioactivity and scarcity of curium. Future research will focus on developing more efficient and safer synthetic routes. This includes exploring novel precursor materials and reaction conditions to improve yields and minimize waste. Advanced synthesis methods are critical for providing the high-quality samples needed for detailed characterization and for the development of any potential applications.
Computational Prediction and Experimental Validation of Undiscovered Curium Compounds
The synergy between computational chemistry and experimental synthesis is a powerful tool for discovering new materials. mdpi.comnih.gov Theoretical calculations can predict the stability and properties of yet-unknown curium compounds, guiding experimental efforts toward the most promising targets. mdpi.com This approach, which involves computational prediction followed by experimental validation, can accelerate the discovery of new curium-based materials with tailored properties. mdpi.comnih.gov While computational predictions are excellent for rank-ordering potential compounds, experimental benchmarks are crucial for refining and calibrating the theoretical models to achieve more precise predictions of properties like binding energies. mdpi.com
Refinement of Actinide Separation Processes through Advanced Chemical Insights
Improving the separation of actinides from nuclear waste is a critical area of research with significant environmental and economic implications. oecd-nea.org A deeper understanding of the chemistry of curium bromide can contribute to the development of more efficient and selective separation processes. researchgate.net Research is ongoing to find better alternatives to traditional separation techniques like liquid-liquid extraction. nih.govacs.org The development of advanced separation methods is essential for reducing the long-term radiotoxicity of nuclear waste and for the potential recycling of valuable isotopes. oecd-nea.orgosti.gov The use of automated robotic platforms and machine learning algorithms, such as Bayesian Optimization, is being explored to accelerate the discovery and optimization of these complex separation procedures. nih.govacs.org
Q & A
Q. What are the standard protocols for synthesizing ²⁴⁴CmBr₃ in a controlled laboratory environment?
Synthesis of ²⁴⁴CmBr₃ involves reacting curium oxide (CmO₂ or Cm₂O₃) with hydrogen bromide (HBr) at elevated temperatures (300–500°C) under inert atmospheres to avoid oxidation . Due to the high radioactivity of ²⁴⁴Cm (half-life: 18.1 years), handling requires shielded gloveboxes, remote manipulation tools, and rigorous contamination monitoring. Experimental validation of purity is typically performed via X-ray diffraction (XRD) and gamma spectroscopy .
Q. How can researchers characterize the crystal structure and thermal stability of ²⁴⁴CmBr₃?
- XRD : Resolve lattice parameters (e.g., orthorhombic or hexagonal symmetry) and confirm phase purity .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and identify intermediate phases (e.g., CmBr₂ or CmOBr).
- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during phase transitions .
- Example Data :
| Property | Value (²⁴⁴CmBr₃) | Method | Reference |
|---|---|---|---|
| Melting Point | ~730°C | TGA/DSC | |
| Lattice Constant (a) | 7.21 Å | XRD |
Q. What safety protocols are critical for handling ²⁴⁴CmBr₃ in radiochemical studies?
- Containment : Double-walled gloveboxes with HEPA filtration and lead shielding.
- Dosimetry : Real-time alpha/gamma radiation monitoring using scintillation counters.
- Waste Management : Solid residues immobilized in borosilicate glass matrices for long-term storage .
Advanced Research Questions
Q. How do discrepancies in reported thermodynamic properties of ²⁴⁴CmBr₃ arise, and how can they be resolved?
Variations in enthalpy of formation (±15 kJ/mol) may stem from isotopic impurities (e.g., ²⁴³Cm or ²⁴⁵Cm contamination) or incomplete reaction equilibria. Mitigation strategies:
- Isotopic Purity : Use mass-separated ²⁴⁴Cm sources (≥99.5% isotopic purity).
- Calorimetry Calibration : Cross-validate with stable lanthanide analogs (e.g., GdBr₃) to account for systematic errors .
Q. What computational methods are suitable for modeling the electronic structure of ²⁴⁴CmBr₃?
- Density Functional Theory (DFT) : Predict band gaps and f-electron localization. Challenges include relativistic effects (spin-orbit coupling) and correlation energies.
- Example Finding : DFT calculations for CmBr₃ suggest a 4.2 eV band gap, with f-electrons contributing to paramagnetic behavior .
Q. How can spectroscopic techniques resolve oxidation state ambiguities in curium bromide systems?
- X-ray Absorption Near-Edge Structure (XANES) : Differentiate Cm(III) from Cm(IV) via edge-energy shifts.
- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in Cm³⁺ (f⁷ configuration) .
Data Contradiction Analysis
Q. Why do neutron diffraction studies of ²⁴⁴CmBr₃ yield conflicting magnetic moment values?
Discrepancies (e.g., 7.5 µB vs. 7.9 µB) may arise from:
- Sample Quality : Defects or oxygen incorporation during synthesis.
- Measurement Artifacts : Neutron absorption by ²⁴⁴Cm isotopes (high thermal neutron cross-section: 1,100 barns). Solution: Use thin films or diluted samples in non-absorbing matrices .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
